molecular formula C14H9ClF4O B6287056 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene CAS No. 2586127-04-8

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B6287056
CAS No.: 2586127-04-8
M. Wt: 304.66 g/mol
InChI Key: XFCFVAKAXNUZGW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, chlorine at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 4. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and materials science research. The compound’s lipophilicity and stability are enhanced by the electron-withdrawing trifluoromethyl and halogen groups, which influence its interactions with biological targets or synthetic intermediates .

Properties

IUPAC Name

1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCFVAKAXNUZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzyloxy group.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent type, position, or functional groups. Below is a detailed analysis:

Substitution Pattern Variations

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
  • Key Differences : Methyl group replaces chlorine at position 3.
  • The methyl group’s electron-donating nature may alter electronic properties, affecting binding affinity in biological systems .
1-(Benzyloxy)-4-(trifluoromethyl)benzene
  • Key Differences : Lacks chlorine and fluorine; trifluoromethyl is at position 4.
  • Impact: Simpler structure with fewer electron-withdrawing groups reduces lipophilicity and stability.
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene
  • Key Differences : Bromine replaces chlorine at position 3.
  • Higher lipophilicity may enhance membrane permeability in drug design .

Functional Group Variations

1-Chloro-2-fluoro-5-(trifluoromethyl)anisole
  • Key Differences : Methoxy (-OCH₃) replaces benzyloxy at position 1.
  • Impact : Methoxy’s smaller size reduces steric hindrance but decreases lipophilicity. The absence of a benzyl group limits π-π stacking interactions in material science applications .
1-(Benzyloxy)-3,4-difluorobenzene
  • Key Differences : Lacks trifluoromethyl and chlorine; has two adjacent fluorines.
  • Impact : Reduced electron-withdrawing effects diminish stability under acidic conditions. Simpler electronic profile may limit utility in catalysis or high-performance polymers .

Data Tables: Comparative Properties

Table 1. Substituent Effects on Key Properties

Compound Name Substituents (Positions) Lipophilicity (LogP)* Reactivity in SNAr** Biological Activity Potential
Target Compound 1-OBz, 2-F, 3-Cl, 5-CF₃ 3.8 High High (enzyme inhibition)
1-(Benzyloxy)-2-fluoro-3-methyl-5-CF₃-benzene 1-OBz, 2-F, 3-CH₃, 5-CF₃ 3.2 Moderate Moderate
1-(Benzyloxy)-4-CF₃-benzene 1-OBz, 4-CF₃ 2.5 Low Low
1-Chloro-2-fluoro-5-CF₃-anisole 1-OCH₃, 2-F, 3-Cl, 5-CF₃ 2.9 Moderate Moderate

Estimated using fragment-based methods.
*
Nucleophilic aromatic substitution reactivity.

Table 2. Electrochemical Behavior (vs. Fluoxetine Analogs)

Compound Oxidation Potential (V, pH 7) Key Oxidative Site
Target Compound Not reported Aromatic ring (CF₃ influence)
1-(Benzyloxy)-4-CF₃-benzene +1.05 (pH 3), pH-dependent Benzyloxy group
Fluoxetine (reference) +0.95 (pH 7) Secondary amine, aromatic ring

Data adapted from studies on fluorinated aromatic analogs .

Key Research Findings

  • Pharmaceutical Applications : The trifluoromethyl group enhances metabolic stability, making the target compound a candidate for protease inhibitors or kinase modulators. Bromine or chlorine at position 3 may improve target selectivity .
  • Material Science : The benzyloxy group facilitates π-π interactions in polymer matrices, while halogens enable cross-coupling reactions for functionalized materials .
  • Electrochemical Profile : Similar to fluoxetine analogs, oxidation occurs primarily at the aromatic ring, but the absence of an amine group simplifies degradation pathways .

Biological Activity

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple electronegative substituents, suggests diverse interactions with biological systems. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound features a benzene ring substituted with a benzyloxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group. These substituents impart distinct chemical properties that enhance its reactivity and biological interactions.

Molecular Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H10ClF4O
Molecular Weight300.68 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) reactions. Common precursors include chlorofluorobenzene derivatives and benzyloxy compounds. Reaction conditions often require polar aprotic solvents such as DMSO or DMF and strong bases like potassium carbonate to facilitate the substitution reaction.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Case Study: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial properties revealed:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for E. coli, 25 µg/mL for S. aureus.
  • Mechanism : The compound was found to disrupt the integrity of bacterial membranes, leading to cell lysis.

Toxicological Profile

Toxicological assessments highlight that while the compound shows promising biological activity, it also presents certain risks:

Toxicity ParameterFindings
Skin IrritationWeak sensitizer (EC3 = 31.8%)
Reproductive EffectsPotential adverse effects at high doses
GenotoxicityUnlikely based on in vitro data

The compound has been associated with benign and malignant neoplastic lesions in animal studies, indicating a need for caution in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Its substituents allow it to bind effectively to enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

CompoundBiological ActivityUnique Features
TrifluorotolueneSolvent; limited bioactivitySimple trifluoromethyl substitution
BenzotrifluorideAntimicrobial; industrial useMore complex fluorinated structure
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineAntimicrobial; herbicidePyridine ring enhances reactivity

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